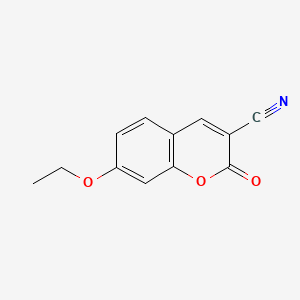

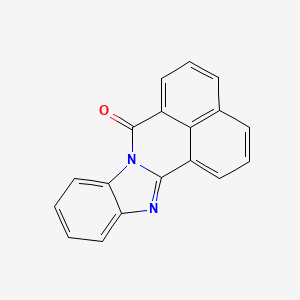

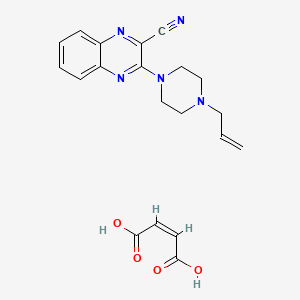

7H-Benzimidazo(2,1-a)benz(de)isoquinolin-7-one

Description

7H-Benzimidazo(2,1-a)benz(de)isoquinolin-7-one is a therapeutic agent.

Properties

IUPAC Name |

3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(19),2,4,6,8,12,14,16(20),17-nonaen-11-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10N2O/c21-18-13-8-4-6-11-5-3-7-12(16(11)13)17-19-14-9-1-2-10-15(14)20(17)18/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZBSAAMEZYOGBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3N2C(=O)C4=CC=CC5=C4C3=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50178420 | |

| Record name | 7H-Benzimidazo(2,1-a)benz(de)isoquinolin-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50178420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23749-58-8 | |

| Record name | 7H-Benzimidazo[2,1-a]benz[de]isoquinolin-7-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23749-58-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7H-Benzimidazo(2,1-a)benz(de)isoquinolin-7-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023749588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 23749-58-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159457 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7H-Benzimidazo(2,1-a)benz(de)isoquinolin-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50178420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.681 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Naphthoylenebenzimidazole?

A1: Naphthoylenebenzimidazole has the molecular formula C19H10N2O and a molecular weight of 282.29 g/mol. []

Q2: What are the key spectroscopic features of Naphthoylenebenzimidazole?

A2: Naphthoylenebenzimidazole derivatives exhibit characteristic absorption and fluorescence spectra. Studies have shown that introducing substituents on the phenyl and naphthyl rings influences the spectral properties, including peak intensity and location. [, ] For example, the introduction of a bromine atom to the 4-position of the naphthalene ring significantly alters the atomic charge distribution and dipole moment, affecting both electron and fluorescence spectra. [, ]

Q3: How does the structure of Naphthoylenebenzimidazole derivatives affect their application as dyes?

A3: The position of substituents on the Naphthoylenebenzimidazole core significantly affects its substantivity for various fibers like cellulose acetate, nylon, polyester, and acrylic fibers. [] Researchers have investigated the color fastness and dyeing properties of these derivatives on synthetic fibers. []

Q4: What is known about the stability of Naphthoylenebenzimidazole derivatives?

A4: Studies show that Naphthoylenebenzimidazole derivatives incorporated into polyamide-6 and polyethylene terephthalate exhibit good thermal stability, remaining stable in the polymer melts even at elevated temperatures (260–280°C) for prolonged periods. []

Q5: Can Naphthoylenebenzimidazole derivatives be used as light stabilizers in polymers?

A5: Yes, research suggests that certain bis-Naphthoylenebenzimidazole derivatives can function as effective light stabilizers for polyamide-6. These compounds enhance the photo- and thermooxidative stability of the polymer. []

Q6: How do Naphthoylenebenzimidazole derivatives interact with liquid crystals in thin films?

A6: Studies on Langmuir and Langmuir-Blodgett films containing Naphthoylenebenzimidazole derivatives and liquid crystals reveal the formation of self-aggregates of dye molecules at the interface. This aggregation influences the spectral properties and molecular alignment of the dyes within the films. [, ]

Q7: Can you explain the interaction of Naphthoylenebenzimidazole derivatives with liquid crystals in two-dimensional layers?

A7: Research shows that the molecular structure of side groups on Naphthoylenebenzimidazole derivatives significantly influences their interaction with liquid crystals in Langmuir films. Factors like miscibility, phase separation, and molecular alignment are affected by the specific structure of the dye and its concentration within the mixture. []

Q8: What are the applications of Naphthoylenebenzimidazole derivatives in the development of colored liquid crystal displays?

A8: Naphthoylenebenzimidazole derivatives, being fluorescent dichroic dyes, have been investigated for their potential in colored liquid crystal displays. Their spectral properties and order parameters in anisotropic matrices have been studied to understand their behavior in such applications. []

Q9: What are poly(naphthoylenebenzimidazole)s (PNBIs) and how are they synthesized?

A9: PNBIs are polymers known for their high thermal stability, heat resistance, and fire resistance. They can be synthesized via high-temperature catalytic polycyclization using monomers like bis(3,4-diaminophenyl)-2,2-dichloroethylene. [] Researchers have explored alternative synthesis approaches, including using supercritical carbon dioxide as a greener reaction medium. [, ]

Q10: What are the properties and applications of phenylated poly(naphthoylenebenzimidazole)s?

A10: Phenylated PNBIs, synthesized from specific dianhydrides and aromatic tetramines, exhibit excellent solubility in various organic solvents. They are amorphous and possess remarkable thermal and thermooxidative stability, making them suitable for high-performance applications. Additionally, films cast from these polymers display significant fluorescence. []

Q11: How does phenylation affect the charge carrier transport properties of PNBIs?

A11: Studies using transient radiation-induced conductivity measurements reveal that, contrary to expectations, phenylation negatively impacts charge carrier transport in PNBIs. Phenylated PNBIs exhibit considerably lower conductivity compared to their unphenylated counterparts. This decrease in conductivity is attributed to a reduction in the drift mobility of charge carriers. []

Q12: What are the structural and mechanical properties of materials derived from blends of poly(phenylenesulfide) and PNBIs?

A12: Blends of poly(phenylenesulfide) and PNBIs have been investigated for their potential in high-performance materials. Techniques like thermomechanical analysis, dynamic mechanical tests, IR spectroscopy, and X-ray diffraction have been employed to elucidate the structure and properties of these blend materials. []

Q13: What is the impact of sulfonation and metal ion modification on PNBIs?

A13: Research has explored the effects of sulfonation on PNBIs, as well as the incorporation of metal ions like potassium, calcium, and zinc. These modifications are expected to influence the properties and potential applications of the resulting materials. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

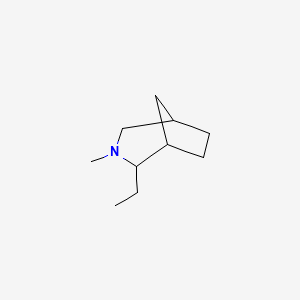

![2,3,4-Trimethyl-3-azabicyclo[3.2.1]octane](/img/structure/B1664117.png)